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Compound of Interest

Compound Name: CBL0100

Cat. No.: B606512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CBL0100, a

small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. This

document outlines recommended dosages, and concentrations for various cell lines and

provides detailed protocols for key experimental assays.

Introduction
CBL0100 is a curaxin derivative that has demonstrated potent anti-cancer and anti-viral activity

in preclinical studies.[1][2] Its primary mechanism of action is the inhibition of the FACT

complex, a critical regulator of chromatin transcription.[1][3] By targeting FACT, CBL0100
disrupts transcriptional elongation, leading to cell cycle arrest and apoptosis in cancer cells and

inhibition of viral replication.[4][5] This document serves as a practical resource for researchers

utilizing CBL0100 in in vitro settings.

Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and inhibitory concentrations of

CBL0100 across various cell lines and experimental contexts as reported in the literature.

Table 1: Effective Concentrations of CBL0100 in Various Cell Lines
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Cell Line Cell Type Application
Effective
Concentration

Reference

Jurkat
Human T

lymphocyte

HIV-1 Replication

Inhibition
0.05 - 0.2 µM [4]

J-LAT-A1
Jurkat-based HIV

latency model

HIV-1

Reactivation

Inhibition

0.1 µM [4]

J-LAT-A2
Jurkat-based HIV

latency model

HIV-1

Reactivation

Inhibition

0.1 µM [4]

THP89GFP
Monocytic HIV

latency model

HIV-1

Reactivation

Inhibition

0.2 µM [4]

U1/HIV-1

Promonocytic

HIV latency

model

HIV-1

Reactivation

Inhibition

0.1 µM [4][5]

TZM-bl

HeLa cell line

expressing HIV-1

receptors

HIV-1 Tat-

dependent

Transcription

0.1 µM [4][5]

Primary CD4+ T

cells

Human primary

immune cells

HIV-1 Replication

Inhibition

Not specified,

used in ex vivo

models

[4]

HeLa
Human cervical

cancer

Chromatin

Trapping (c-

trapping)

0.3 µM [6]

HT1080
Human

fibrosarcoma

Chromatin

Trapping (c-

trapping)

2.5 - 3 µM [6][7]

Table 2: IC50 Values of CBL0100
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Cell Line Assay IC50 Value Reference

Jurkat

HIV-1 NL4-3

Replication (p24

ELISA)

0.055 µM [4]

Breast Cancer Cells Cell Viability

~1 µM (for related

curaxin CBL0137 at

72h)

[6]

Signaling Pathway and Mechanism of Action
CBL0100 exerts its effects by targeting the FACT (Facilitates Chromatin Transcription)

complex, which is composed of the subunits SSRP1 and SPT16. FACT plays a crucial role in

transcription by transiently displacing histone H2A-H2B dimers, thereby allowing RNA

Polymerase II (Pol II) to progress along the DNA template. CBL0100 intercalates into DNA,

leading to chromatin alterations that "trap" FACT, preventing its normal function.[1][3] This

leads to a reduction in the occupancy of both Pol II and FACT at promoter regions, ultimately

inhibiting transcriptional elongation.[4][5]
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Caption: Mechanism of action of CBL0100.

Experimental Protocols
The following are detailed protocols for key in vitro experiments involving CBL0100.

Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of CBL0100 in a chosen cell

line.

a. Experimental Workflow:
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Caption: Workflow for a cell viability assay.

b. Materials:

Selected cell line

Complete cell culture medium

CBL0100 stock solution (dissolved in DMSO)

96-well clear or opaque-walled microplates

Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader (absorbance or luminescence)

c. Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well).

Incubate overnight to allow for cell attachment.

Compound Treatment:
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Prepare serial dilutions of CBL0100 in complete culture medium. A typical concentration

range to test is 0.01 µM to 10 µM.

Include a vehicle control (DMSO) at the same final concentration as the highest CBL0100
concentration.

Carefully remove the old medium from the wells and add 100 µL of the CBL0100 dilutions

or vehicle control.

Incubation:

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Viability Measurement (Example with MTT):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Normalize the absorbance values to the vehicle control.

Plot the percentage of cell viability against the log of CBL0100 concentration.

Calculate the IC50 value using non-linear regression analysis.

HIV-1 Replication Inhibition Assay (p24 ELISA)
This protocol is designed to measure the effect of CBL0100 on HIV-1 replication in susceptible

cell lines like Jurkat.

a. Experimental Workflow:
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Caption: Workflow for an HIV-1 p24 ELISA.

b. Materials:

Jurkat cells

Complete RPMI-1640 medium

HIV-1 viral stock (e.g., NL4-3)

CBL0100 stock solution

24-well plates

HIV-1 p24 Antigen ELISA kit

Microplate reader

c. Procedure:

Cell Treatment and Infection:

Seed Jurkat cells in a 24-well plate at a density of 1 x 10^5 cells/well.

Pre-treat the cells with various concentrations of CBL0100 (e.g., 0.01 µM to 1 µM) or

vehicle control (DMSO) for 2-4 hours.

Infect the cells with a known amount of HIV-1.

Incubation and Supernatant Collection:

Incubate the infected cells for 48-72 hours.
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Centrifuge the plate to pellet the cells and carefully collect the supernatant.

p24 ELISA:

Perform the p24 ELISA on the collected supernatants according to the manufacturer's

instructions.

Data Analysis:

Generate a standard curve using the provided p24 antigen standards.

Determine the concentration of p24 in each sample.

Calculate the percentage of inhibition of HIV-1 replication for each CBL0100 concentration

relative to the vehicle control.

HIV-1 Reactivation Assay in Latency Models
This protocol is for assessing the ability of CBL0100 to inhibit the reactivation of latent HIV-1 in

cell line models like J-LAT or THP89GFP.

a. Experimental Workflow:

Treat latent cells (e.g., J-LAT)
with CBL0100

Induce reactivation with
TNF-α or other LRAs

Incubate for
24 hours

Measure GFP expression
by Flow Cytometry

Quantify % GFP+
cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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